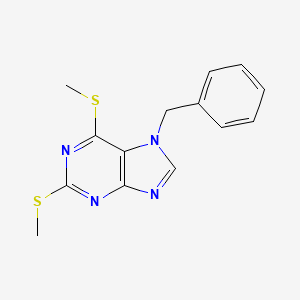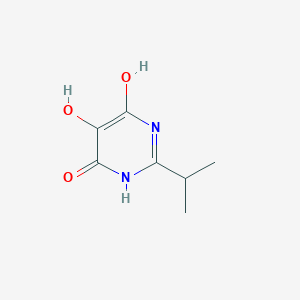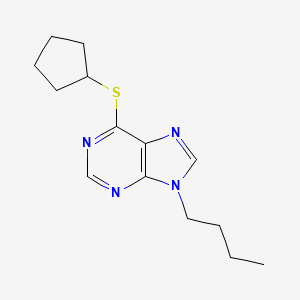
9-Butyl-6-cyclopentylsulfanylpurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-6-(cyclopentylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group at the 9th position and a cyclopentylthio group at the 6th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-(cyclopentylthio)-9H-purine typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a cyclopentylthio group using a nucleophilic substitution reaction. This step often requires the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Alkylation: The 9th position of the purine ring is then alkylated with a butyl group. This can be achieved using butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 9-Butyl-6-(cyclopentylthio)-9H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
9-Butyl-6-(cyclopentylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
9-Butyl-6-(cyclopentylthio)-9H-purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 9-Butyl-6-(cyclopentylthio)-9H-purine involves its interaction with purine metabolic pathways. The compound can inhibit the utilization of preformed purines for DNA synthesis, thereby affecting cellular proliferation. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt DNA synthesis can be leveraged for therapeutic purposes.
類似化合物との比較
Similar Compounds
9-Butyl-6-thioguanine: Similar in structure but with a thioguanine group instead of a cyclopentylthio group.
6-Mercaptopurine: Lacks the butyl and cyclopentylthio groups but shares the purine core structure.
Uniqueness
9-Butyl-6-(cyclopentylthio)-9H-purine is unique due to the specific combination of the butyl and cyclopentylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
15923-49-6 |
|---|---|
分子式 |
C14H20N4S |
分子量 |
276.40 g/mol |
IUPAC名 |
9-butyl-6-cyclopentylsulfanylpurine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |
InChIキー |
LUDYBLLLMIXVKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


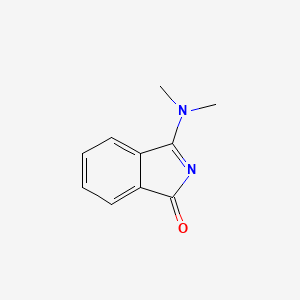
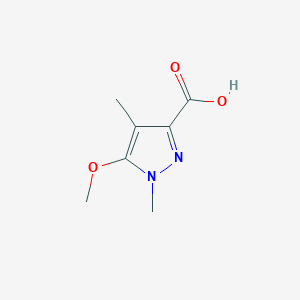
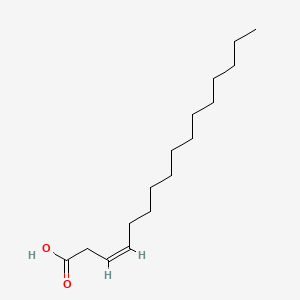
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

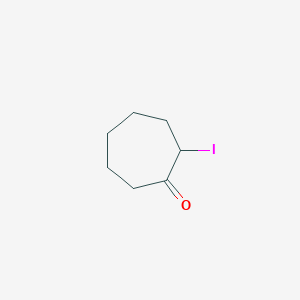
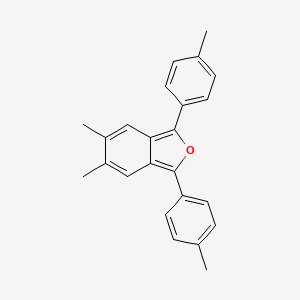
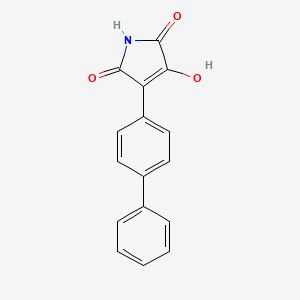
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)


